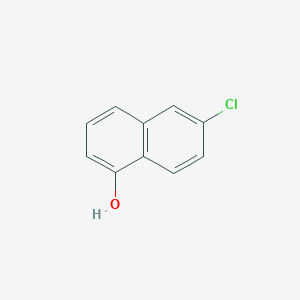phosphane CAS No. 896-89-9](/img/structure/B1601259.png)
[(4-Methoxyphenyl)methyl](diphenyl)phosphane
Overview
Description
[(4-Methoxyphenyl)methyl](diphenyl)phosphane, also known as MPMP, is an organophosphorus compound that has been extensively studied for its various applications in the field of medicinal chemistry. MPMP is a chiral compound that has two enantiomers, R-MPMP, and S-MPMP. This compound has been shown to exhibit potent biological activity, making it an attractive target for researchers in the field of drug discovery.
Scientific Research Applications
Vinylborane Formation
(4-Methoxyphenyl)methylphosphane plays a role in the hydroboration of vinylarenes, leading to vinylborane formation. A study demonstrated its involvement in reactions with rhodium catalysts, showing that with certain rhodium complexes, the reaction proceeds rapidly, yielding corresponding vinylboranes and alkylbenzenes (Brown & Lloyd‐Jones, 1994).
Catalysis and Ligand Efficiency
In catalytic processes, bulky phosphines, including (4-Methoxyphenyl)methylphosphane derivatives, have been utilized for their efficiency. Their structural properties contribute to improved selectivity and yield in reactions such as the selective telomerization of 1,3-butadiene with methanol (Tschan et al., 2010).
Neuroprotective and Anti-inflammatory Effects
Research on diphenylphosphane derivatives has also extended to biological effects. A study investigating diphenylheptanes from Amomum tsaoko fruits revealed significant neuroprotective and anti-inflammatory activities, suggesting potential health benefits of these compounds (Zhang et al., 2016).
Silylation of Aryl Halides
Diphenylphosphinophenolate, related to (4-Methoxyphenyl)methylphosphane, has been shown to activate both palladium and silicon in the palladium-catalyzed silylation of aryl halides, leading to efficient synthesis of trimethylsilylarenes (Shirakawa et al., 2000).
Annulation Reactions
(4-Methoxyphenyl)methylphosphane derivatives have been utilized in palladium-catalyzed annulation reactions of aryl-1,2-diols and propargylic carbonates, leading to the formation of benzodioxines. Theoretical studies have helped understand the regioselectivities observed in these reactions (Labrosse et al., 2003).
properties
IUPAC Name |
(4-methoxyphenyl)methyl-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19OP/c1-21-18-14-12-17(13-15-18)16-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTPYQRLYBREMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503458 | |
| Record name | [(4-Methoxyphenyl)methyl](diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methoxyphenyl)methyl](diphenyl)phosphane | |
CAS RN |
896-89-9 | |
| Record name | [(4-Methoxyphenyl)methyl](diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



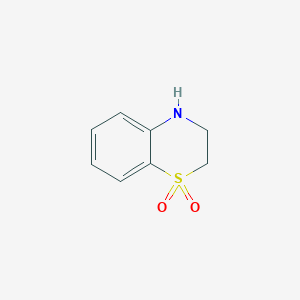
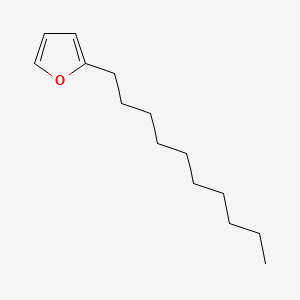
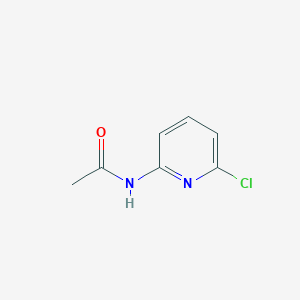
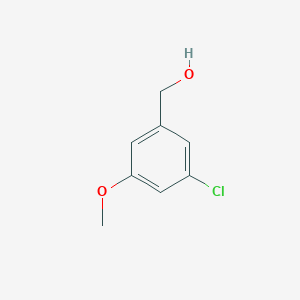

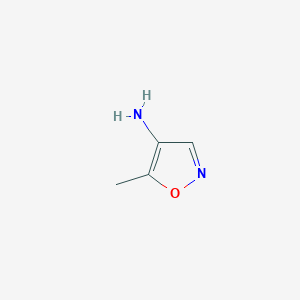
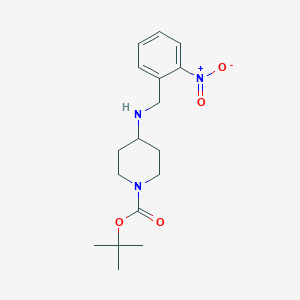
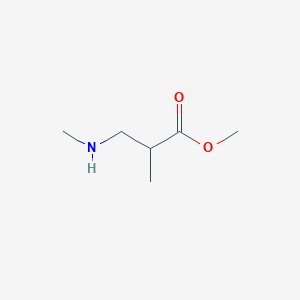
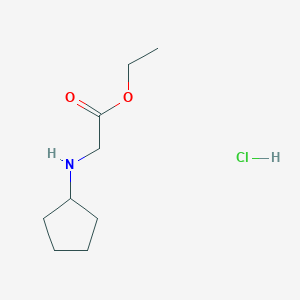
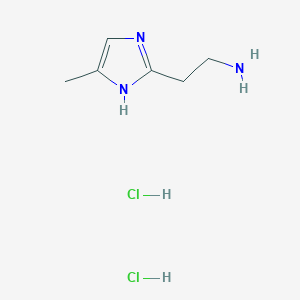
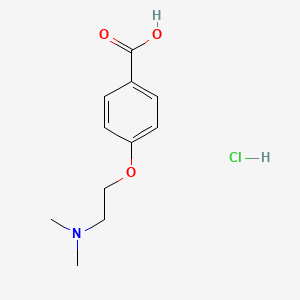
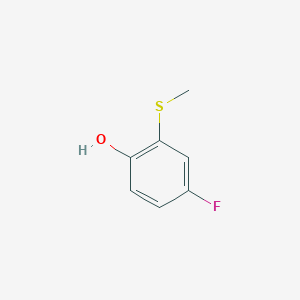
![[1,1'-Biphenyl]-2,4'-dicarboxylic acid](/img/structure/B1601198.png)
